molecular formula C13H22N4 B1531819 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine CAS No. 2098040-52-7

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine

Cat. No. B1531819
M. Wt: 234.34 g/mol
InChI Key: PYNIBENSIAGYKI-UHFFFAOYSA-N
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Description

“1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine” is a chemical compound that has recently gained attention in the field of scientific research. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular formula of “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine” is C13H22N4. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine” is 234.34 g/mol. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Histamine H4 Receptor Ligands

Research on a series of 2-aminopyrimidines, including compounds structurally related to "1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine," has led to the discovery of ligands for the histamine H4 receptor (H4R). These compounds, through systematic modifications, have shown potential as anti-inflammatory agents and for antinociceptive activity in pain models, indicating the role of H4R antagonists in pain management (Altenbach et al., 2008).

Deoxycytidine Kinase Inhibitors

A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, has been described. This synthesis pathway offers an economical method to create dCK inhibitors, highlighting the importance of related compounds in therapeutic applications (Zhang et al., 2009).

Optical Properties of Trisheterocyclic Systems

The study of trisheterocyclic systems with electron-donating amino groups, including structures related to "1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine," revealed insights into their thermal, redox, UV–Vis absorption, and emission properties. These compounds have been evaluated for their potential in materials science, specifically in developing efficient emitters and understanding the impact of structure on fluorescence properties (Palion-Gazda et al., 2019).

Synthetic Applications

The compound and its derivatives have been involved in various synthetic applications, including the asymmetric synthesis of amines and the preparation of functionalized aziridines and N-heterocycles. These studies demonstrate the versatility of such compounds in organic synthesis, offering pathways to synthesize a wide range of enantioenriched amines and providing insights into the mechanisms of reactions involving sulfur ylides (Ellman et al., 2002; Kokotos & Aggarwal, 2007).

Future Directions

Piperidine derivatives, including “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine”, have potential applications in the pharmaceutical industry . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of diseases, may yield important leads .

properties

IUPAC Name

1-(6-tert-butylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-13(2,3)11-8-12(16-9-15-11)17-6-4-10(14)5-7-17/h8-10H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNIBENSIAGYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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